2-Methylhepta-1,5-diene
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Overview
Description
2-Methylhepta-1,5-diene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhepta-1,5-diene can be synthesized through various methods. One common approach involves the thermolysis of 2,2-dimethyl-1-vinylcyclobutane. This reaction is conducted at temperatures ranging from 263 to 301°C, resulting in the formation of this compound along with other products such as isobutene and butadiene .
Industrial Production Methods: Industrial production of this compound typically involves the addition of Grignard reagents to appropriate aldehydes and ketones, followed by dehydration of the resulting diene-alcohol.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylhepta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study sigmatropic rearrangements, particularly the Cope rearrangement.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various polymers and specialty chemicals.
Mechanism of Action
The primary mechanism of action for 2-Methylhepta-1,5-diene involves sigmatropic rearrangements, specifically the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement that proceeds through a concerted mechanism, involving the simultaneous breaking and forming of sigma and pi bonds . The transition state is typically a chair-like conformation, which is energetically favorable.
Comparison with Similar Compounds
- 2-Methylhexa-1,5-diene
- 2,4-Dimethylhexa-1,5-diene
- 2-Methylhepta-1,6-diene
Comparison: 2-Methylhepta-1,5-diene is unique due to its specific double bond positions and methyl group placement, which influence its reactivity and the types of reactions it undergoes. For instance, the presence of the methyl group at the second carbon position can affect the regioselectivity and stereochemistry of its reactions compared to similar compounds .
Properties
IUPAC Name |
2-methylhepta-1,5-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRFDPUBWVICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961407 |
Source
|
Record name | 2-Methylhepta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41044-64-8 |
Source
|
Record name | 2-Methylhepta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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